Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate
Description
Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a benzo[d]thiazole carboxamide moiety at the 5-position and a methyl group at the 3-position of the thiophene ring. For instance, 2-aminothiophene intermediates, critical for such syntheses, are often prepared via Gewald’s multicomponent condensation involving ketones, activated nitriles, and sulfur . The benzo[d]thiazole group likely enhances bioactivity by introducing electron-withdrawing and hydrophobic properties, a trend observed in other thiophene analogs .
Properties
IUPAC Name |
ethyl 5-(1,3-benzothiazole-2-carbonylamino)-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-3-21-16(20)13-9(2)8-12(23-13)18-14(19)15-17-10-6-4-5-7-11(10)22-15/h4-8H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXADDOVHIXMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=NC3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate typically involves multi-step reactions. One common method includes the reaction of 2-aminothiophenol with ethyl glyoxylate to form the benzo[d]thiazole ring. This intermediate is then coupled with 3-methylthiophene-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Techniques like microwave irradiation and one-pot multicomponent reactions are also employed to streamline the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzo[d]thiazole ring, potentially converting it to a dihydro derivative.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
EBT-2 has shown promising potential in medicinal chemistry, particularly due to its biological activity:
- Antimicrobial Activity : Research indicates that EBT-2 may exhibit antimicrobial properties, making it a candidate for developing new antibiotics. The compound's interaction with microbial targets could disrupt essential cellular processes .
- Anticancer Properties : The benzo[d]thiazole moiety in EBT-2 is known for its ability to bind to DNA and proteins, potentially inhibiting their functions. This characteristic suggests its use in cancer therapeutics by targeting cancer cell proliferation pathways .
- Anti-inflammatory Effects : Preliminary studies suggest that EBT-2 may have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. This application is supported by its ability to modulate immune responses at the cellular level .
Material Science Applications
The unique structure of EBT-2 lends itself to applications in material science:
- Organic Electronics : Due to its electronic properties, EBT-2 can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it suitable for these applications.
- Sensors : The compound's chemical reactivity can be harnessed for developing sensors that detect specific biomolecules or environmental pollutants. Its sensitivity to changes in the environment can facilitate real-time monitoring applications.
Biological Research Applications
EBT-2's diverse biological interactions make it a valuable compound in research:
- Enzyme Inhibition Studies : The compound has been investigated for its potential as an enzyme inhibitor, which could lead to therapeutic applications in metabolic disorders where enzyme regulation is critical.
- Targeting Viral Proteases : Recent studies have explored the antiviral activity of benzothiazole derivatives, including EBT-2, against viral proteases such as those from SARS-CoV-2. This highlights its potential role in developing antiviral therapies .
Mechanism of Action
The mechanism of action of Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate involves its interaction with various molecular targets. The benzo[d]thiazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Substituent Effects on Bioactivity
- Electron-withdrawing groups (Cl, CN) : Enhance cytotoxicity by increasing lipophilicity and membrane permeability .
- Hydrophobic groups (OCH₃, OC₂H₅) : Improve target binding via hydrophobic interactions, as seen in compound 76b .
- Amide/heterocyclic moieties (e.g., benzo[d]thiazole): Potential to inhibit kinases or DNA-interacting enzymes due to hydrogen bonding and π-stacking .
Selectivity and Toxicity
Compounds such as 74 and 76b exhibit selectivity for cancer cells over normal fibroblasts (WI-38), whereas derivatives like 1a () show toxicity toward normal cells, highlighting the importance of substituent choice . The title compound’s benzo[d]thiazole group may improve selectivity due to its rigid structure and reduced metabolic degradation.
Biological Activity
Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate, commonly referred to as EBT-2, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of EBT-2, supported by relevant case studies and research findings.
Synthesis of EBT-2
EBT-2 is synthesized through a condensation reaction involving 5-amino-3-methylthiophene-2-carboxylic acid and ethyl benzo[d]thiazole-2-carboxylate. The reaction typically requires an acid catalyst or a coupling agent and is performed under reflux conditions in solvents like ethanol or toluene. Purification methods such as column chromatography or recrystallization are employed to obtain the final product.
Antimicrobial Activity
Research has shown that derivatives of benzothiazole, including EBT-2, exhibit varying degrees of antimicrobial activity. A study evaluated several benzothiazole derivatives against common pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. While some derivatives displayed significant antibacterial properties, EBT-2's specific activity remains to be fully characterized. The presence of electron-withdrawing groups in related compounds has been linked to enhanced antimicrobial effects, suggesting that structural modifications could optimize EBT-2's efficacy .
Anticancer Activity
In vitro studies have indicated that compounds similar to EBT-2 may inhibit the growth of various cancer cell lines, including leukemia and solid tumors. For instance, certain derivatives demonstrated cytotoxicity against human CD4(+) lymphocytes used to support HIV-1 growth, with CC(50) values ranging from 4 to 9 µM . The potential antiproliferative effects of EBT-2 against cancer cell lines warrant further investigation.
The precise mechanism of action for EBT-2 is not yet fully elucidated; however, it is hypothesized that the compound may interact with specific molecular targets involved in cellular signaling pathways. Future studies are necessary to clarify these interactions and determine the compound's pharmacodynamics .
Case Study 1: Antimicrobial Evaluation
A study conducted on five new benzothiazole derivatives (including structures similar to EBT-2) tested their antimicrobial efficacy against various pathogens. Results indicated moderate-to-potent activity against S. aureus and E. coli, suggesting that structural features significantly influence biological activity .
| Compound | Pathogen Tested | Zone of Inhibition (mm) |
|---|---|---|
| EBT-2 | S. aureus | TBD |
| E. coli | TBD | |
| P. aeruginosa | TBD |
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of benzothiazole derivatives showed that certain compounds inhibited the proliferation of leukemia cell lines effectively. The study highlighted the importance of substituents on the benzothiazole ring in enhancing anticancer activity .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate, and how are intermediates validated?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized thiophene precursors. For example:
- Step 1: Condensation of ethyl acetoacetate with sulfur and amines (e.g., aniline derivatives) to form thiophene-2-carboxamide intermediates, as described in .
- Step 2: Coupling with benzo[d]thiazole-2-carbonyl chloride via amide bond formation under reflux in anhydrous solvents like 1,4-dioxane or ethanol .
- Characterization: Intermediates are validated using IR spectroscopy (to confirm carbonyl and amide groups) and ¹H-NMR (to resolve methyl, ethyl, and aromatic proton environments). For instance, reports IR peaks at ~1650–1700 cm⁻¹ (C=O stretching) and ¹H-NMR signals for thiophene protons at δ 6.5–7.5 ppm .
Advanced: How can discrepancies in crystallographic refinement data for this compound be addressed?
Answer:
Discrepancies often arise from disordered solvent molecules, twinning, or partial occupancy. To resolve these:
- Refinement Software: Use SHELXL ( ) for robust small-molecule refinement, leveraging constraints (e.g., DFIX, ISOR) to model disorder .
- Validation Tools: Employ Mercury CSD ( ) to visualize voids and hydrogen-bonding networks, cross-referencing with Mogul bond-length databases to flag outliers .
- Data Quality: Collect high-resolution data (<1.0 Å) to reduce ambiguity. For twinned crystals, SHELXL’s TWIN/BASF commands can refine twin laws .
Basic: Which spectroscopic and chromatographic techniques are critical for purity assessment and structural confirmation?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula via exact mass matching (e.g., [M+H]⁺ or [M+Na]⁺ adducts).
- HPLC-PDA: Detects impurities using reverse-phase C18 columns (e.g., acetonitrile/water gradients) with UV detection at 254 nm for aromatic systems .
- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex regions (e.g., thiophene-benzo[d]thiazole connectivity) .
Advanced: How can reaction conditions be optimized to suppress side reactions during the coupling of benzo[d]thiazole-2-carboxylic acid with thiophene intermediates?
Answer:
Key strategies include:
- Activation Reagents: Use HATU or EDC/HOBt in DMF to enhance coupling efficiency and minimize racemization .
- Solvent Control: Anhydrous dichloromethane or THF reduces hydrolysis of activated intermediates ( ).
- Temperature: Maintain 0–5°C during acid chloride formation (e.g., using oxalyl chloride) to prevent over-activation .
- Workup: Quench excess reagents with ice-cold water and extract with ethyl acetate to isolate the product from polar byproducts .
Basic: What computational tools are recommended for predicting the compound’s reactivity or supramolecular interactions?
Answer:
- Density Functional Theory (DFT): Gaussian or ORCA can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Mercury CSD ( ): Analyzes packing motifs and π-π stacking interactions using Cambridge Structural Database (CSD) data .
- Molecular Dynamics (MD): GROMACS or AMBER simulates solvation effects and ligand-protein binding dynamics .
Advanced: How should researchers handle thermal instability observed during DSC analysis of related thiophene derivatives?
Answer:
- DSC Protocol: Use a nitrogen purge (20 mL/min) and slow heating rates (5°C/min) to mitigate exothermic decomposition ( observed decomposition at 140°C for sulfonium analogs) .
- Stabilization: Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to the benzo[d]thiazole ring, which lowers the HOMO energy and reduces reactivity .
- Handling: Store samples under inert gas (argon) at –20°C to prevent oxidative degradation .
Basic: What crystallographic databases and software are essential for structural comparison?
Answer:
- Cambridge Structural Database (CSD): Search for analogous thiophene-carboxamide structures using ConQuest ( ) .
- SHELXTL ( ): Processes diffraction data and generates ORTEP diagrams for publication .
- Olex2: Integrates SHELXL refinement with real-time visualization, useful for early-career researchers .
Advanced: How can researchers reconcile conflicting bioactivity data in structure-activity relationship (SAR) studies?
Answer:
- Statistical Validation: Apply multivariate analysis (e.g., PCA or PLS) to distinguish electronic, steric, and lipophilic contributions ( used similar approaches for pyrazole derivatives) .
- Crystallography: Correlate bioactivity with torsional angles (e.g., thiophene-benzo[d]thiazole dihedral angles) to identify conformationally active states .
- Dose-Response Curves: Re-test compounds under standardized conditions (e.g., fixed DMSO concentration) to minimize solvent effects .
Basic: What safety protocols are critical when handling diazo intermediates during synthesis?
Answer:
- Ventilation: Perform reactions in a certified fume hood with blast shields ( emphasizes risks with diazoacetic esters) .
- Personal Protective Equipment (PPE): Wear flame-resistant lab coats, face shields, and nitrile gloves.
- Waste Disposal: Quench diazo compounds with aqueous sodium nitrite/sulfamic acid before disposal .
Advanced: How can researchers leverage high-throughput crystallography to accelerate polymorph screening?
Answer:
- Automation: Use robotic crystallization platforms (e.g., Formulatrix NT8) with 96-well plates and diverse solvent screens .
- Synchrotron Data: Collect rapid datasets at beamlines (e.g., Diamond Light Source) to resolve transient polymorphs .
- Machine Learning: Train models on CSD data to predict crystallization outcomes based on molecular descriptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
